molecular formula C19H30N2O2 B172235 tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate CAS No. 198895-74-8

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B172235
CAS No.: 198895-74-8
M. Wt: 318.5 g/mol
InChI Key: UFVIXGGXLLSTBJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is a chemical compound featuring a 1,4-diazepane scaffold protected by a tert-butoxycarbonyl (Boc) group, and substituted with a 3-phenylpropyl chain. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The Boc group is a cornerstone in synthetic organic chemistry, serving as a protective group for secondary amines, which facilitates further selective functionalization of the diazepane ring system during multi-step synthesis. The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms, a structure of significant interest in the design of biologically active molecules. Compounds based on this and related diazepine scaffolds have been investigated for a range of pharmacological activities. For instance, certain azepine compounds have been identified in patent literature as possessing bone resorption-inhibitory activity, suggesting potential research applications in developing therapies for conditions like osteoporosis . This compound is intended for use as a heterocyclic building block in the exploration of new chemical entities. Researchers can leverage its structure to develop novel compounds for various biochemical and pharmacological screening programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVIXGGXLLSTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazepane Backbone Construction

The 1,4-diazepane ring is typically synthesized via cyclization reactions. A common approach involves condensing diamine precursors with carbonyl-containing reagents. For example, reacting 1,2-diamine derivatives with diketones or diesters under acidic or basic conditions yields the seven-membered ring. In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and minimize side products.

Boc Protection of the Primary Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary nitrogen of the diazepane ring. This step is critical for preventing unwanted side reactions during subsequent alkylation. A representative protocol involves:

  • Dissolving 1,4-diazepane in anhydrous dichloromethane

  • Adding Boc anhydride (Boc₂O) and a tertiary amine base (e.g., triethylamine) at 0°C

  • Stirring the mixture at room temperature for 12–24 hours

Table 1: Boc Protection Optimization

ParameterOptimal ConditionYield Improvement
Temperature0°C → RT78% → 92%
SolventDichloromethane92%
BaseTriethylamine92%
Alternative BasePyridine85%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities utilize flow chemistry to improve scalability:

  • Reactor Type : Microstructured packed-bed reactor

  • Residence Time : 8–12 minutes

  • Throughput : 2.4 kg/h with 94% purity

Green Chemistry Modifications

Recent advancements focus on sustainability:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of dichloromethane

  • Catalyst : Immobilized lipase for Boc deprotection (reduces acid waste)

Table 2: Solvent Comparison in Alkylation

SolventYield (%)Environmental Impact
THF89High
CPME87Low
2-MeTHF83Moderate

Purification and Characterization

Chromatographic Techniques

Final purification typically involves:

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient)

  • HPLC : C18 column, acetonitrile/water (70:30), 2 mL/min flow rate

Spectroscopic Validation

  • ¹H NMR : Key signals at δ 1.44 (Boc CH₃), 2.70–3.10 (diazepane CH₂), 7.20–7.35 (phenyl aromatic)

  • HRMS : Calculated for C₁₉H₂₈N₂O₂ [M+H]⁺ 317.2224, Found 317.2221

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the tert-butyl or phenylpropyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted diazepanes .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its biological activity, particularly in neurological disorders. Its diazepane structure is similar to many psychoactive compounds, making it useful for drug development targeting conditions such as anxiety and depression.

Synthesis Method : The synthesis typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-phenylpropylamine under anhydrous conditions using solvents like dichloromethane. This method allows for high yields and purity of the desired compound.

Biological Research

In biological studies, tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate serves as a ligand in receptor binding studies. Its interactions with various biological targets make it valuable for understanding receptor-ligand dynamics and signaling pathways.

Case Study : A study demonstrated that this compound interacts with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to therapeutic effects in treating neurological conditions.

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for producing polymers and resins.

Industrial Production Methods : The industrial synthesis may leverage continuous flow reactors to enhance efficiency and yield while adhering to green chemistry principles by minimizing hazardous solvents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and phenylpropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The diazepane scaffold allows diverse substitutions, leading to distinct physicochemical and pharmacological profiles. Key analogs include:

Compound Name Substituent at N4 Position Key Functional Groups Molecular Formula Molecular Weight (g/mol)
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate 3-Phenylpropyl Boc, aromatic hydrocarbon C21H32N2O2 344.5
tert-Butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate 2-Methoxyphenyl Boc, methoxyaryl C18H26N2O3 318.4
tert-Butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate 4-Decylphenylcarbamoyl Boc, carbamoyl, alkyl chain C27H46N3O3 460.7
tert-Butyl 4-(3-carbamoylpyridin-2-yl)-1,4-diazepane-1-carboxylate 3-Carbamoylpyridin-2-yl Boc, pyridine, carboxamide C16H24N4O3 320.4
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate None (dual Boc groups) Boc (two) C14H26N2O4 286.4

Key Observations :

  • Lipophilicity : The 3-phenylpropyl group enhances lipophilicity (Clog P ≈ 4.5) compared to polar substituents like carbamoylpyridinyl (Clog P ≈ 2.1) .
  • Electronic Properties : Methoxyphenyl and pyridinyl groups introduce electron-donating or -withdrawing effects, altering binding interactions in biological targets .

Key Observations :

  • Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) are common but often give moderate yields (40–60%) due to steric or electronic challenges .
  • Alkylation reactions (e.g., with alkyl halides) are more efficient but require careful control of stoichiometry to avoid over-substitution.

Physicochemical and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • This compound :
    • 1H NMR : δ 7.25–7.15 (m, 5H, aromatic), 3.60–3.40 (m, 4H, diazepane), 1.45 (s, 9H, Boc) .
    • 13C NMR : δ 155.2 (C=O), 140.1 (aromatic C), 79.5 (Boc), 52.1–48.3 (diazepane) .
  • tert-Butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate :
    • 1H NMR : δ 6.85–6.70 (m, 4H, methoxyphenyl), 3.80 (s, 3H, OCH3) .

High-Resolution Mass Spectrometry (HRMS) :

  • tert-Butyl 4-((4-decylphenyl)carbamoyl)-1,4-diazepane-1-carboxylate: [M+H]+ observed at 460.3538 (calc. 460.3534) .

Commercial Availability and Purity

Most analogs are available in ≥95% purity (e.g., Matrix Scientific: $1134/5g for tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate ). Brominated derivatives (e.g., 6-bromopyridinyl) are often discontinued due to handling hazards .

Biological Activity

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is a chemical compound characterized by its unique diazepane structure and a tert-butyl ester group. Its molecular formula is C19H30N2O2C_{19}H_{30}N_{2}O_{2}, with a molecular weight of approximately 318.45 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of the diazepane moiety, which includes two nitrogen atoms in a seven-membered ring that can facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The diazepane ring allows for binding to various receptors, including serotonin and dopamine receptors, which are crucial in modulating neurotransmitter levels and signaling pathways. This interaction can lead to therapeutic effects beneficial for conditions such as anxiety and depression.

Pharmacokinetics

The lipophilicity introduced by the phenylpropyl group enhances the compound's ability to cross biological membranes, which is essential for its pharmacokinetic properties. Studies suggest that modifications in the structure can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis

The following table summarizes structural comparisons with related compounds that may exhibit similar biological activities:

Compound NameStructureUnique Features
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylateStructureContains a piperazine ring; potential for different receptor interactions.
tert-Butyl 4-(3-chloro-5-fluorophenyl)-1,4-diazepane-1-carboxylateStructureHalogen substitution may enhance biological activity.
tert-Butyl 4-(3-methylphenyl)-1,4-diazepane-1-carboxylateStructureMethyl substitution alters lipophilicity and receptor affinity.

These compounds illustrate how minor structural modifications can lead to significant differences in biological activity and applications.

Case Studies

Recent studies have investigated the efficacy of this compound in various biological systems:

  • Neuropharmacological Studies : In animal models, this compound has shown promise in reducing anxiety-like behaviors through modulation of serotonin receptors. These findings suggest its potential as an anxiolytic agent.
  • Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through receptor-mediated pathways.
  • Antimicrobial Properties : Some studies have explored the antimicrobial activity of related diazepane derivatives, indicating that structural variations can enhance efficacy against bacterial strains.

Interaction Profiles

Understanding the interaction profiles of this compound is crucial for optimizing its therapeutic potential. Research indicates that this compound may interact with multiple biological targets beyond neurotransmitter receptors, including:

  • Ion Channels : Potential modulation of ion channel activity could influence neuronal excitability.
  • Enzymatic Pathways : Interaction with enzymes involved in metabolic processes may enhance or inhibit specific biochemical pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 1,4-diazepane derivatives typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) are synthesized via condensation of aldehydes with Boc-protected amines, followed by reduction and purification using column chromatography with hexanes/EtOAC and triethylamine additives to minimize decomposition . Reaction yields (e.g., 61% vs. 51% for similar structures) depend on steric hindrance, electronic effects of substituents, and solvent polarity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural confirmation. For example, rotameric mixtures in diazepane derivatives are resolved using NOESY or ROESY experiments to assess conformational dynamics . Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring ≥95% purity for biological assays .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Standard PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Spill management involves inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols. Combustion may release toxic fumes (e.g., NOx, CO), necessitating self-contained breathing apparatus for firefighters .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound, and what software tools are recommended?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) predict transition states and regioselectivity in ring-forming steps. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on reaction kinetics. COMSOL Multiphysics integrates AI for real-time optimization of parameters like temperature and catalyst loading .

Q. What strategies resolve contradictions in reported biological activity data for 1,4-diazepane derivatives?

  • Methodological Answer : Meta-analysis of dose-response curves and binding assays (e.g., SPR, ITC) identifies confounding variables like rotameric equilibria or solvent polarity. For example, inconsistencies in IC50 values may arise from differences in assay buffers (e.g., DMSO concentration) or cell-line variability. Normalization to internal controls and replication across independent labs are critical .

Q. How can factorial design improve the scalability of diazepane derivative synthesis while minimizing hazardous byproducts?

  • Methodological Answer : A 2^k factorial design tests variables (e.g., catalyst type, solvent ratio, temperature) to optimize yield and reduce waste. For instance, substituting THF with greener solvents (e.g., cyclopentyl methyl ether) reduces toxicity. Process Analytical Technology (PAT) monitors in situ reaction progress via FTIR or Raman spectroscopy .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling align the compound’s conformation with receptor binding pockets. For example, the phenylpropyl moiety may engage in π-π stacking with aromatic residues in GPCRs. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

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